6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid
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Overview
Description
6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of furo[3,2-C]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-C]pyridine core with phenyl and dimethylcarbamoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-C]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Addition of the dimethylcarbamoyl group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid substituent at the 4-position.
Uniqueness
6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid is unique due to its furo[3,2-C]pyridine core and the presence of both phenyl and dimethylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]-2-phenylfuro[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H18N2O4/c1-25(2)22(26)16-10-6-9-15(11-16)18-12-19-17(13-24-18)20(23(27)28)21(29-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,27,28) |
InChI Key |
KTZJJTKRRPRXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=NC=C3C(=C2)OC(=C3C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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